N-(5-BROMO-2-PYRIDYL)-N'-(3,4-DIMETHOXYPHENYL)UREA
Overview
Description
N-(5-BROMO-2-PYRIDYL)-N’-(3,4-DIMETHOXYPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-2-PYRIDYL)-N’-(3,4-DIMETHOXYPHENYL)UREA typically involves the reaction of 5-bromo-2-pyridylamine with 3,4-dimethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps for the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(5-BROMO-2-PYRIDYL)-N’-(3,4-DIMETHOXYPHENYL)UREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom in the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-(5-BROMO-2-PYRIDYL)-N’-(3,4-DIMETHOXYPHENYL)UREA oxide, while substitution could result in derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-BROMO-2-PYRIDYL)-N’-(3,4-DIMETHOXYPHENYL)UREA would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require detailed study and characterization.
Comparison with Similar Compounds
Similar Compounds
N-(5-BROMO-2-PYRIDYL)-N’-(3,4-DIMETHOXYPHENYL)CARBAMATE: Similar structure but with a carbamate group instead of a urea group.
N-(5-CHLORO-2-PYRIDYL)-N’-(3,4-DIMETHOXYPHENYL)UREA: Similar structure with a chlorine atom instead of bromine.
N-(5-BROMO-2-PYRIDYL)-N’-(3,4-DIMETHOXYPHENYL)THIOUREA: Similar structure with a thiourea group instead of a urea group.
Uniqueness
N-(5-BROMO-2-PYRIDYL)-N’-(3,4-DIMETHOXYPHENYL)UREA is unique due to the specific combination of functional groups and the presence of both bromine and methoxy substituents. This unique structure can impart specific chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(3,4-dimethoxyphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3/c1-20-11-5-4-10(7-12(11)21-2)17-14(19)18-13-6-3-9(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBBYKDOQNLXDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=NC=C(C=C2)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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